(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5

Mass Spectrometry Isotope Dilution Internal Standard

(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 (CAS 157738-49-3), also termed (Z)-Chlorolefin-d5, is a pentadeuterated triarylbutene that functions as a critical synthetic intermediate in the preparation of isotopically labeled tamoxifen derivatives. The molecule carries five deuterium atoms on the butene moiety specifically at the ethyl group positions, resulting in a molecular formula of C₂₄H₁₈D₅ClO and a molecular weight of 367.92 g/mol.

Molecular Formula C24H23ClO
Molecular Weight 367.9 g/mol
Cat. No. B12340156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5
Molecular FormulaC24H23ClO
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
InChIInChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23-/i1D3,2D2
InChIKeyGWAJMDNEUFHRBV-WLOZXQDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5: A Labeled Tamoxifen Intermediate with Defined Mass Shift


(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 (CAS 157738-49-3), also termed (Z)-Chlorolefin-d5, is a pentadeuterated triarylbutene that functions as a critical synthetic intermediate in the preparation of isotopically labeled tamoxifen derivatives. The molecule carries five deuterium atoms on the butene moiety specifically at the ethyl group positions, resulting in a molecular formula of C₂₄H₁₈D₅ClO and a molecular weight of 367.92 g/mol . It is supplied as a white crystalline solid with a stated chemical purity of ≥95% and an isotopic enrichment of 95 atom % D, and it is described as being used as an internal standard in LC-MS assays or as a building block for the synthesis of labeled tamoxifen analogues .

Why (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 Cannot Be Replaced by Unlabeled or Pre-Derivatized Analogs


Substituting this compound with its non-deuterated analogue (Z)-Chlorolefin (CAS 97818-83-2) eliminates the +5 Da mass shift that is essential for its use as an internal standard or for metabolic tracking via mass spectrometry, making it impossible to differentiate from endogenous or unlabeled material . Conversely, substituting with a pre-derivatized deuterated final product such as Tamoxifen-d5 (CAS 157698-32-3) or N-Desmethyl Tamoxifen-d5 forfeits the synthetic versatility offered by the chloroethoxy leaving group, which is required to introduce various amine functionalities and thereby access a range of custom-labeled tamoxifen metabolites [1][2]. The compound's specific deuterium placement at the ethyl group positions (4,4,5,5,5) also matches the labeling pattern used in established mechanistic probes of tamoxifen-induced genotoxicity, a feature that cannot be replicated by analogues labeled at other positions [2].

Quantitative Differentiation Evidence for (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5


Isotopic Mass Shift Enables Unambiguous MS Discrimination

The incorporation of five deuterium atoms increases the molecular mass by +5.03 Da relative to the non-deuterated (Z)-Chlorolefin. This mass shift is sufficient to ensure that the labeled and unlabeled species are resolved by low-resolution mass spectrometry, allowing the deuterated compound to function as an internal standard for LC-MS quantification without isotopic cross-talk . In contrast, the non-deuterated analog produces an identical precursor ion that cannot be distinguished from analyte signals .

Mass Spectrometry Isotope Dilution Internal Standard

Isotopic Enrichment Quantified at 95 Atom % D

The target compound is certified at 95 atom % D isotopic enrichment . While higher enrichments (e.g., 98 atom % D) are available for final deuterated products such as Tamoxifen-d5, this level is considered fit-for-purpose for a synthetic intermediate that will undergo subsequent chemical transformations, where some isotopic dilution may occur . The non-deuterated analogue contains 0.0156% natural abundance deuterium, providing no labeling benefit .

Stable Isotope Labeling Deuterium Incorporation Analytical Reference Standard

Chloroethoxy Leaving Group Permits Late-Stage Diversification into Multiple Labeled Analytes

Unlike pre-formed deuterated tamoxifen analogs (e.g., Tamoxifen-d5, 4-Hydroxy Tamoxifen-d5) that bear a fixed terminal amine, the chloroethoxy substituent on this compound can be displaced by a variety of nucleophiles—including dimethylamine, methylamine, or ammonia—to generate the desired deuterated tamoxifen derivative in a single step while conserving the Z-geometry and the isotopic label [1]. This chemical versatility is documented in the patent literature for the unlabeled analog, where the reaction with dimethylamine in ethanol yields tamoxifen [1].

Synthetic Intermediate Nucleophilic Substitution Labeled Metabolite Synthesis

Specific Deuteration Pattern Maps to the Site of Metabolic Activation in Tamoxifen Genotoxicity Studies

The five deuterium atoms are located precisely at the 4,4,5,5,5-positions—the ethyl group that undergoes α-hydroxylation in the bioactivation pathway leading to hepatic DNA adducts. This labeling pattern was used in the published synthesis of [D₅-ethyl]-tamoxifen to probe the mechanism of tamoxifen-induced genotoxicity, where the deuterium isotope effect was exploited to reduce the rate of oxidative metabolism [1]. Alternative deuterated analogues labeled on the aromatic rings or the aminoalkyl side chain do not report on this specific metabolic step.

Mechanistic Probe Deuterium Isotope Effect DNA Adduct Formation

High-Value Application Scenarios for (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5


Synthesis of Custom Deuterated Tamoxifen Metabolite Panels for LC-MS/MS Quantification

Bioanalytical laboratories developing LC-MS/MS methods for tamoxifen therapeutic drug monitoring can use this intermediate to synthesize matched deuterated internal standards for tamoxifen, N-desmethyl tamoxifen, and 4-hydroxy tamoxifen from a single labeled precursor. The chloroethoxy group is displaced with the appropriate amine (dimethylamine, methylamine, or ammonia) in a one-step reaction with retention of the Z-stereochemistry essential for authentic co-elution with the clinical analytes [1].

Mechanistic Studies of Tamoxifen-Induced Genotoxicity Using Deuterium Isotope Effects

Investigators studying the metabolic activation of tamoxifen to DNA-reactive species require a probe that is selectively deuterated at the α-position of the ethyl group. This compound is the direct synthetic precursor to [D₅-ethyl]-tamoxifen, the literature-validated probe that exhibits a primary kinetic isotope effect on α-hydroxylation, thereby reducing hepatic DNA adduct formation and confirming the mechanism of carcinogenic activation [2].

Production of Pharmaceutical Reference Standards for Tamoxifen Impurity Profiling

Quality control laboratories performing impurity profiling of tamoxifen active pharmaceutical ingredient (API) can employ this deuterated intermediate to prepare labeled versions of key process-related impurities. The +5 Da mass tag permits these labeled impurities to be used as internal standards for quantitative NMR or mass spectrometric methods, eliminating matrix effects while ensuring chromatographic co-elution with the corresponding unlabeled impurities .

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